Cas no 1000545-89-0 (2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile)

2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile
- 2-(6-phenylmethoxypyridin-2-yl)acetonitrile
- 1000545-89-0
- DTXSID30744581
- DB-312723
- [6-(Benzyloxy)pyridin-2-yl]acetonitrile
- J-506148
-
- インチ: InChI=1S/C14H12N2O/c15-10-9-13-7-4-8-14(16-13)17-11-12-5-2-1-3-6-12/h1-8H,9,11H2
- InChIKey: IKRVODIMXPPYHC-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC2=CC=CC(=N2)CC#N
計算された属性
- せいみつぶんしりょう: 224.094963011g/mol
- どういたいしつりょう: 224.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 45.9Ų
2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD9440347-1g |
2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile |
1000545-89-0 | 95+% | 1g |
RMB 2083.20 | 2025-02-20 | |
Chemenu | CM174365-1g |
2-(6-(benzyloxy)pyridin-2-yl)acetonitrile |
1000545-89-0 | 95% | 1g |
$430 | 2021-08-05 | |
Alichem | A029190702-1g |
2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile |
1000545-89-0 | 95% | 1g |
$400.00 | 2023-09-04 | |
Chemenu | CM174365-1g |
2-(6-(benzyloxy)pyridin-2-yl)acetonitrile |
1000545-89-0 | 95% | 1g |
$430 | 2022-06-14 |
2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile 関連文献
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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2-(6-(Benzyloxy)pyridin-2-yl)acetonitrileに関する追加情報
2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile: A Comprehensive Overview
2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile (CAS No. 1000545-89-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile consists of a pyridine ring substituted with a benzyloxy group and an acetonitrile moiety. The presence of these functional groups imparts distinct chemical properties and reactivity, making it an attractive candidate for synthetic transformations and biological studies.
In recent years, the compound has been extensively studied for its pharmacological properties. One of the key areas of interest is its potential as a scaffold for the development of inhibitors targeting specific enzymes and receptors. For instance, research has shown that derivatives of 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile can exhibit potent inhibitory activity against kinases, which are crucial enzymes involved in various cellular processes, including signal transduction and cell proliferation.
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of a series of 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile-based compounds. The researchers found that certain derivatives demonstrated selective inhibition of protein kinases, particularly those implicated in cancer progression. These findings suggest that 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile could serve as a valuable starting point for the design of more potent and selective kinase inhibitors.
Beyond its role in kinase inhibition, 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile has also been explored for its potential in other therapeutic areas. For example, preliminary studies have indicated that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases such as arthritis and asthma. The anti-inflammatory effects are thought to be mediated through the modulation of inflammatory cytokines and signaling pathways.
The synthetic accessibility of 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile is another factor contributing to its widespread use in research. Various synthetic routes have been developed to efficiently produce this compound and its derivatives. One common approach involves the reaction of 6-benzyloxypyridine with cyanoacetic acid or its derivatives under appropriate conditions. These methods have been optimized to achieve high yields and purity, facilitating large-scale production for both research and industrial applications.
In addition to its pharmacological properties, the physical and chemical characteristics of 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile have been thoroughly investigated. The compound is typically obtained as a white crystalline solid with a melting point ranging from 85°C to 87°C. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol, making it suitable for various experimental protocols.
The stability of 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile under different conditions is an important consideration for both storage and handling. Studies have shown that the compound remains stable at room temperature when stored in a dry environment away from light and moisture. However, exposure to acidic or basic conditions can lead to degradation, which may affect its efficacy in biological assays.
To further enhance the utility of 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile, researchers are exploring ways to modify its structure to improve pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. For instance, introducing hydrophilic groups or prodrug strategies can enhance the compound's ability to cross biological membranes and reach target sites more effectively.
In conclusion, 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile (CAS No. 1000545-89-0) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its potential therapeutic effects, make it an attractive candidate for further investigation and development. As research continues to uncover new insights into the properties and applications of this compound, it is likely to play an increasingly important role in the discovery and design of novel drugs for various diseases.
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